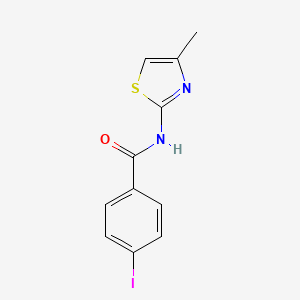

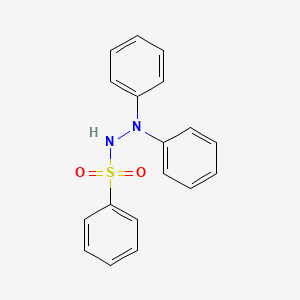

4-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. These compounds are known for their varied biological activities and applications in different fields of chemistry and medicine. While the specific compound is not directly referenced in available literature, similar compounds have been extensively studied, providing insights into potential characteristics and applications of this molecule.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves multicomponent reactions, including the cyclization of thioamides and the use of microwave irradiation for efficient bond formation. For example, a related method described the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, offering a cleaner, more efficient, and faster method compared to traditional thermal heating (Saeed, 2009).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those related to this compound, often features significant non-covalent interactions that influence their properties and reactivity. For instance, the study on N-(thiazol-2-yl)benzamide derivatives highlighted the role of methyl functionality and S⋯O interaction in gelation behavior, with structures displaying helical assemblies driven by π-π interactions along with cyclic N–H⋯N and S⋯O interaction (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

Benzamide derivatives engage in various chemical reactions, often facilitated by their functional groups. A synthesis approach described the one-pot, multicomponent synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives, illustrating the versatility of these compounds in chemical synthesis (Hossaini et al., 2017).

Physical Properties Analysis

The physical properties of benzamide derivatives can be influenced by their molecular structure and non-covalent interactions. While specific data on this compound is not available, studies on similar compounds suggest that properties like gelation behavior and stability in various solvents can be significant (Yadav & Ballabh, 2020).

Chemical Properties Analysis

The chemical properties of benzamide derivatives are largely defined by their functional groups, which dictate their reactivity, potential biological activity, and interaction with other molecules. Research on similar compounds has highlighted the role of the thiazole ring and benzamide moiety in contributing to the biological activity of these molecules (Tiwari et al., 2017).

Future Directions

Thiazole derivatives continue to be a subject of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives, including potentially “4-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide”, for various therapeutic applications.

properties

IUPAC Name |

4-iodo-N-(4-methyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2OS/c1-7-6-16-11(13-7)14-10(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMIBLDIWFXWDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-acetyl-10H-indolo[3,2-b]quinoline](/img/structure/B5710719.png)

![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5710736.png)

![N-(2-bromophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5710744.png)

![N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5710765.png)

![2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710782.png)

![nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5710785.png)